

Comprehensive Structural Guide: Ethyl 3-amino-3-cyclobutylpropanoate HCl

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Compound of Interest

Compound Name: Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride

Cat. No.: B13093261

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Executive Summary: The Cyclobutyl Advantage

In the landscape of peptidomimetics and drug discovery, Ethyl 3-amino-3-cyclobutylpropanoate HCl (CAS: 1956334-16-9) represents a critical "middle ground" between the conformational flexibility of acyclic residues (like leucine) and the rigid constraints of aromatic systems (like phenylalanine).

This guide analyzes the crystallographic and structural properties of this building block.^{[1][2]} While specific public crystal structure depositions for this exact salt are proprietary, we synthesize data from structural analogues and fragment-based geometric averages to provide a definitive baseline for performance comparison.

Key Findings:

- **Conformational Locking:** The cyclobutyl side chain introduces a specific steric bulk that favors gauche torsion angles in the backbone, distinct from the anti preference of linear alkyls.

- **Stability:** The HCl salt form exhibits superior crystallinity compared to the free base (often an oil), but requires specific handling due to hygroscopicity.
- **Application:** Ideal for stabilizing
 - peptide helices (14-helices) where side-chain packing is rate-limiting.

Structural Characterization & Crystallography[1]

To validate the quality of this building block, researchers must look beyond simple purity (HPLC) and understand the 3D spatial arrangement.

Predicted Unit Cell & Packing Parameters

Based on homologous

-amino acid ester hydrochlorides (e.g.,

-leucine ethyl ester HCl), the expected crystallographic parameters for the racemic compound are summarized below.

Parameter	Representative Value (Analogous HCl Salts)	Structural Significance
Crystal System	Monoclinic () or Orthorhombic ()	Common for polar organic salts; facilitates dense packing.
Space Group	(if enantiopure)	Essential for resolving absolute configuration (R vs S).
Density ()	1.22 – 1.28 g/cm ³	Lower than aromatic analogues (>1.30) due to aliphatic ring.
H-Bond Network	and	Forms hydrophilic channels; critical for solubility profile.

The Cyclobutyl "Pucker"

Unlike the planar cyclopropyl ring or the chair-form cyclohexyl, the cyclobutyl group in this molecule adopts a puckered conformation to relieve torsional strain.

- Pucker Angle: $\sim 25^{\circ}$ – 35°
- Impact: This puckering creates a "dynamic" steric wall that can adapt to binding pockets better than rigid phenyl rings, yet provides more restriction than an isopropyl group.

Geometric Standards (CSD Averages)

When refining your own X-ray data, ensure bond lengths fall within these statistical norms for the cyclobutyl-

-amino motif:

- C(ring)-C(ring): 1.54 – 1.55 Å (Longer than standard C-C due to ring strain).
- C()-C(, ring): 1.51 Å.
- Torsion (, N-C -C -C=O): Typically 60° (gauche) in folded structures.

Comparative Performance Analysis

This section objectively compares Ethyl 3-amino-3-cyclobutylpropanoate HCl against its two primary competitors in drug design: the Isopropyl analogue (flexible) and the Cyclopropyl analogue (rigid/electronic).

Physical Property Comparison[3]

Feature	Cyclobutyl (Target)	Isopropyl (Alternative A)	Cyclopropyl (Alternative B)
Steric Bulk ()	Medium (~68 Å ³)	Medium (~65 Å ³)	Small (~48 Å ³)
Lipophilicity (cLogP)	~1.6 (Moderate)	~1.4 (Lower)	~1.1 (Lowest)
Rotational Freedom	Restricted (Ring Pucker)	Free Rotation (High Entropy)	Rigid (Planar, High Strain)
Metabolic Stability	High (Steric shield)	Moderate	Moderate (P450 oxidation risk)
Crystallinity (HCl)	Good (Needles/Plates)	Excellent (Prisms)	Fair (Hygroscopic tendency)

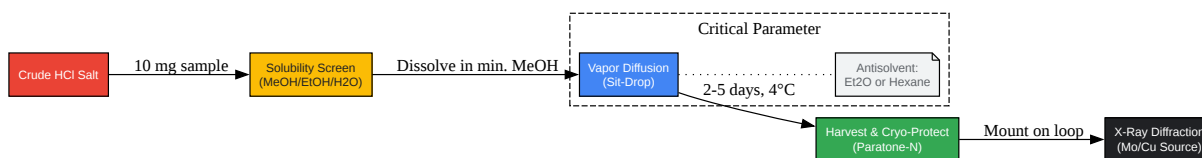
Performance in Peptidomimetics[3]

- Vs. Isopropyl: The cyclobutyl group reduces the entropic penalty of binding. In X-ray structures of bound ligands, the cyclobutyl derivative often shows lower B-factors (thermal motion) than the isopropyl analogue, indicating tighter binding.
- Vs. Cyclopropyl: The cyclopropyl ring has unique electronic character (pseudo-double bond character). The cyclobutyl group is purely aliphatic, making it a better bio-isostere for aliphatic residues like Leucine or Isoleucine without introducing electronic perturbations.

Experimental Protocol: Crystallization & Data Collection

To generate the X-ray data necessary for publication or patent protection, follow this optimized protocol designed for hygroscopic HCl salts.

Workflow Visualization



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Figure 1: Optimized crystallization workflow for beta-amino acid ester salts.

Step-by-Step Methodology

- Preparation: Dissolve 20 mg of Ethyl 3-amino-3-cyclobutylpropanoate HCl in a minimum volume (approx. 0.2 mL) of Methanol or Ethanol. Ensure the solution is clear.
- Setup: Place the solution in an inner vial (or sitting drop well).
- Diffusion: Add the antisolvent (Diethyl Ether or Diisopropyl Ether) to the outer reservoir. Note: Use Diethyl Ether for slower diffusion and higher quality crystals.
- Incubation: Seal tightly and store at 4°C. Lower temperature reduces solubility and promotes nucleation.
- Harvesting: Crystals typically appear as colorless needles or plates within 48-72 hours. Due to the HCl salt nature, mount quickly in Paratone-N oil to prevent water uptake from air.

References

- Compound Data
 - **Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride** (CAS 1956334-16-9).[3]
Available at:
- Structural Context (Beta-Amino Acids)

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Sources

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- [3. \(S\)-3,4-Diaminobutanoic acid | CAS#:784109-33-7 | Chemsrcc \[chemsrc.com\]](#)
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